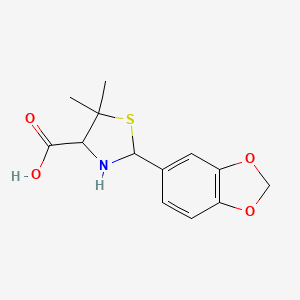

2-(2H-1,3-benzodioxol-5-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Description

2-(2H-1,3-Benzodioxol-5-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound featuring a thiazolidine ring substituted with a 1,3-benzodioxole moiety and two methyl groups at the 5-position. The carboxylic acid at the 4-position enhances solubility and enables hydrogen bonding, critical for interactions with biological targets .

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c1-13(2)10(12(15)16)14-11(19-13)7-3-4-8-9(5-7)18-6-17-8/h3-5,10-11,14H,6H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQVRJPTRUONML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C2=CC3=C(C=C2)OCO3)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2H-1,3-benzodioxole derivatives with thiazolidine-4-carboxylic acid under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.

Substitution: This reaction involves replacing one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a probe for studying enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications due to its bioactive properties.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolidine Derivatives

Key Observations :

- Benzodioxole vs.

- Macromolecular Derivatives : The bis-thiazolidine compound in demonstrates how peptide-like extensions and bulky substituents (e.g., benzyl, phenyl) expand applications into antibiotic reference standards .

Physicochemical and Crystallographic Properties

- Crystallography : Tools like SHELX () and ORTEP-III () are pivotal for resolving thiazolidine derivatives’ crystal structures, ensuring accurate stereochemical assignments .

- Validation : Structure validation methods () ensure reliability in comparing bond lengths, angles, and torsional conformations across analogues .

Biological Activity

2-(2H-1,3-benzodioxol-5-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a compound that has attracted attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is , and it features a thiazolidine ring structure which is known for its diverse biological activities. The presence of the benzodioxole moiety is significant as it is often associated with various pharmacological effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that compounds with thiazolidine structures often exhibit antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. Studies have shown that derivatives of thiazolidine can significantly reduce oxidative markers in vitro.

2. Anti-inflammatory Effects

Thiazolidine derivatives have been reported to possess anti-inflammatory properties. In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines. For instance, a study demonstrated that treatment with thiazolidine derivatives reduced inflammation in rat models of arthritis.

3. Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. In vitro tests revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

4. Cytotoxicity Against Cancer Cells

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, it demonstrated an IC50 value in the micromolar range against breast cancer cells, indicating potential as an anticancer agent.

The mechanisms underlying the biological activities of 2-(2H-1,3-benzodioxol-5-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid are still being elucidated. However, several pathways have been proposed:

- Nrf2 Pathway Activation : This pathway plays a crucial role in cellular defense against oxidative stress. Compounds that activate Nrf2 can enhance the expression of antioxidant enzymes.

- Inhibition of NF-kB : The compound may inhibit the NF-kB signaling pathway, which is pivotal in regulating inflammatory responses.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antioxidant Activity Study | Demonstrated significant reduction in oxidative stress markers in treated cells compared to controls. |

| Anti-inflammatory Study | Showed a decrease in TNF-alpha and IL-6 levels in rat models after administration of the compound. |

| Antimicrobial Study | Exhibited inhibitory effects on E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. |

| Cytotoxicity Study | Reported IC50 values of approximately 15 µM against MCF-7 breast cancer cells, suggesting moderate potency as an anticancer agent. |

Q & A

Q. What are the established synthetic methodologies for preparing this compound?

The compound can be synthesized via condensation reactions involving 3-formyl-indole derivatives and thiazolone precursors under acidic reflux conditions. For example:

- Method A : Reflux a mixture of 2-aminothiazol-4(5H)-one (1.0 equiv), 3-formyl-1H-indole-2-carboxylic acid (1.1 equiv), sodium acetate (2.0 equiv), and acetic acid (solvent) for 3–5 hours. The precipitate is filtered and recrystallized from acetic acid or DMF/acetic acid mixtures .

- Purification : Recrystallization in acetic acid yields high-purity crystals, with typical yields of 70–85% .

Q. Which spectroscopic techniques are recommended for structural characterization?

- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualization of bond angles, torsions, and hydrogen bonding networks (e.g., O–H···N interactions) .

- NMR/IR : H/C NMR to confirm proton environments (e.g., benzodioxolyl protons at δ 6.8–7.2 ppm) and IR for carboxylic acid C=O stretching (~1700 cm) .

Q. What are optimal recrystallization conditions to achieve high purity?

Recrystallization from acetic acid is effective:

Q. How can researchers confirm the compound’s identity using X-ray crystallography?

Q. What common impurities arise during synthesis, and how are they identified?

- Dimeric by-products : Formed via over-condensation; detect via HPLC-MS (e.g., [M+H] at m/z 748.82 for dimeric thiazolidine derivatives) .

- Unreacted precursors : Monitor using TLC (R ~0.3 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence crystal packing?

Apply graph set analysis (Etter’s formalism) to categorize interactions:

Q. How to resolve contradictions between experimental and computational crystallographic data?

Q. How does stereochemistry at the thiazolidine ring impact molecular conformation?

Q. What are best practices for validating structural models in SHELXL?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.